molecular formula C12H8F4O B11871638 1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene

Cat. No.: B11871638
M. Wt: 244.18 g/mol
InChI Key: ZIISGNYBAHESRP-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene is a fluorinated organic compound that has garnered significant interest in the fields of chemistry and pharmacology. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene typically involves difluoromethylation and difluoromethoxylation reactions. These reactions are often carried out using specialized reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene has a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene can be compared with other fluorinated naphthalene derivatives to highlight its uniqueness.

Biological Activity

1-(Difluoromethoxy)-8-(difluoromethyl)naphthalene is a fluorinated aromatic compound characterized by its unique difluoromethoxy and difluoromethyl substituents. This compound has garnered attention in medicinal and organic chemistry due to its enhanced lipophilicity and metabolic stability, which are attributed to the presence of fluorine atoms. These properties can significantly influence its biological activity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C12H8F4O
  • Molecular Weight : 244.18 g/mol

The structural features of this compound allow it to interact effectively with biological macromolecules, enhancing its potential as a drug candidate.

Biological Activity Overview

Fluorinated compounds, including this compound, often exhibit significant biological activities due to their structural properties. These activities include:

  • Enzyme Inhibition : Compounds with difluoromethoxy groups have been studied for their potential as inhibitors of various enzymes involved in cancer and inflammatory pathways. The unique electronic properties imparted by the fluorine atoms can enhance binding affinity to these biological targets.
  • Anti-Cancer Properties : Initial studies indicate that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in preclinical models .

The mechanism of action for this compound involves its interaction with specific biological targets. Interaction studies typically utilize techniques such as:

  • Molecular Docking : This computational method predicts how the compound binds to its target proteins, providing insights into binding affinities and potential inhibitory effects.
  • Surface Plasmon Resonance (SPR) : This technique measures the binding kinetics between the compound and biomolecules, allowing for the determination of affinity constants.
  • Fluorescence Spectroscopy : Used to study conformational changes in biomolecules upon binding with the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other fluorinated naphthalene derivatives is essential:

Compound NameMolecular FormulaUnique Features
1-(Difluoromethoxy)naphthaleneC11H8F2OLacks a difluoromethyl group; used in similar applications.
1-(Trifluoromethoxy)-naphthaleneC11H8F3OContains a trifluoromethoxy group; different electronic properties.
1-(Difluoroethyl)naphthaleneC12H10F2Contains a difluoroethyl group; potential as a bioisostere.

The dual fluorinated substituents in this compound enhance its lipophilicity and potential bioactivity compared to other similar compounds.

Case Studies and Research Findings

Research studies have highlighted the biological activity of related compounds in various contexts:

  • Tumor Growth Inhibition : In a study involving mouse models, compounds similar to this compound demonstrated significant inhibition of tumor growth. For example, one study reported a reduction in tumor size by approximately 42% when treated with related fluorinated naphthalene derivatives .
  • Kinase Inhibition : Several studies have evaluated the kinase inhibitory activity of fluorinated compounds, revealing that modifications in the structure can lead to varying degrees of potency against specific kinases involved in cancer progression .

Properties

Molecular Formula

C12H8F4O

Molecular Weight

244.18 g/mol

IUPAC Name

1-(difluoromethoxy)-8-(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4O/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)17-12(15)16/h1-6,11-12H

InChI Key

ZIISGNYBAHESRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)OC(F)F

Origin of Product

United States

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